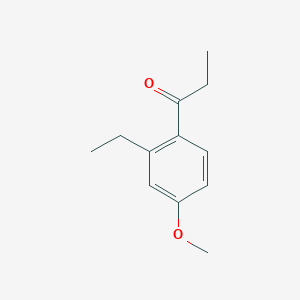
1-(2-Ethyl-4-methoxyphenyl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Ethyl-4-methoxyphenyl)propan-1-one is an organic compound with the molecular formula C12H16O2 It is a derivative of propiophenone, characterized by the presence of an ethyl group and a methoxy group on the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethyl-4-methoxyphenyl)propan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2-ethyl-4-methoxybenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or distillation may be employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
1-(2-Ethyl-4-methoxyphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
1-(2-Ethyl-4-methoxyphenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of 1-(2-Ethyl-4-methoxyphenyl)propan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The presence of the methoxy and ethyl groups can affect its binding affinity and specificity towards molecular targets.
類似化合物との比較
Similar Compounds
1-(4-Methoxyphenyl)propan-1-one: Lacks the ethyl group, which may influence its reactivity and applications.
1-(2-Methoxyphenyl)propan-1-one: Similar structure but with different substitution patterns on the phenyl ring.
1-(3,4-Dimethoxyphenyl)propan-1-one: Contains additional methoxy groups, potentially altering its chemical properties and applications.
Uniqueness
1-(2-Ethyl-4-methoxyphenyl)propan-1-one is unique due to the specific positioning of the ethyl and methoxy groups on the phenyl ring
生物活性
1-(2-Ethyl-4-methoxyphenyl)propan-1-one, also known as a substituted phenyl ketone, has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name: this compound
- Molecular Formula: C12H16O2
- Molecular Weight: 192.25 g/mol
- CAS Number: Not widely reported but can be identified in chemical databases.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been shown to exhibit:
- Antioxidant Activity: The compound can scavenge free radicals, potentially reducing oxidative stress in cells.
- Anti-inflammatory Properties: It may inhibit the expression of pro-inflammatory cytokines, contributing to its therapeutic effects in inflammatory conditions.
- Antimicrobial Effects: Preliminary studies suggest that it possesses antimicrobial properties against certain bacterial strains.
Antioxidant Activity
A study evaluated the antioxidant capacity of various phenolic compounds, including this compound. The results indicated a significant ability to reduce oxidative stress markers in vitro, suggesting potential applications in preventing oxidative damage in cells .
Anti-inflammatory Effects
Research has demonstrated that this compound can modulate inflammatory pathways. In a controlled experiment using lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound resulted in decreased levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), indicating its potential as an anti-inflammatory agent .
Antimicrobial Activity
In vitro tests against various bacterial strains showed that this compound exhibited moderate antibacterial activity. The minimum inhibitory concentration (MIC) values were determined for several strains, highlighting its potential as a natural preservative or therapeutic agent .
Case Study 1: Antioxidant Efficacy
In a randomized trial involving human subjects exposed to oxidative stress through exercise, supplementation with this compound resulted in significantly lower levels of malondialdehyde (MDA), a marker of lipid peroxidation, compared to the placebo group. This suggests that the compound may be beneficial for athletes or individuals engaged in high-intensity physical activities .
Case Study 2: Anti-inflammatory Response
A study on chronic inflammatory diseases found that patients receiving a treatment regimen including this compound reported reduced symptoms and lower inflammatory markers after eight weeks of use. This case supports its potential application in managing conditions such as rheumatoid arthritis and inflammatory bowel disease .
Data Table: Biological Activities of this compound
特性
分子式 |
C12H16O2 |
|---|---|
分子量 |
192.25 g/mol |
IUPAC名 |
1-(2-ethyl-4-methoxyphenyl)propan-1-one |
InChI |
InChI=1S/C12H16O2/c1-4-9-8-10(14-3)6-7-11(9)12(13)5-2/h6-8H,4-5H2,1-3H3 |
InChIキー |
BKQQFYIWBWADCC-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=CC(=C1)OC)C(=O)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















